molecular formula C17H36ClNO B14592176 3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride CAS No. 61515-73-9

3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride

Cat. No.: B14592176
CAS No.: 61515-73-9
M. Wt: 305.9 g/mol
InChI Key: FLEIQDIFEGVOAP-UHFFFAOYSA-N
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Description

3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the reaction of 2-nonylpiperidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act as a muscarinic receptor antagonist, which means it blocks the action of acetylcholine at muscarinic receptors. This action can help alleviate symptoms of certain neurological disorders by restoring the balance of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Biperiden: A muscarinic antagonist used to treat Parkinson’s disease.

    Procyclidine: Another muscarinic antagonist used for similar therapeutic purposes.

    Triperiden: A structural isomer of biperiden with similar pharmacological properties.

Uniqueness

3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its nonyl group and piperidine ring contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

CAS No.

61515-73-9

Molecular Formula

C17H36ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

3-(2-nonylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C17H35NO.ClH/c1-2-3-4-5-6-7-8-12-17-13-9-10-14-18(17)15-11-16-19;/h17,19H,2-16H2,1H3;1H

InChI Key

FLEIQDIFEGVOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCCN1CCCO.Cl

Origin of Product

United States

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